molecular formula C12H13N3O B1463472 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1258639-40-5

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1463472
CAS No.: 1258639-40-5
M. Wt: 215.25 g/mol
InChI Key: OEICBVMYDPSCBA-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound combining a tetrahydroisoquinoline scaffold with a 5-methyl-1,3,4-oxadiazole moiety. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, known for its bioactivity in neurological and metabolic pathways . The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is often utilized to enhance metabolic stability and modulate electronic properties in drug-like molecules.

Properties

IUPAC Name

2-methyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-14-15-12(16-8)11-6-9-4-2-3-5-10(9)7-13-11/h2-5,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICBVMYDPSCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC3=CC=CC=C3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety is commonly synthesized via classical cyclization reactions such as the Bischler–Napieralski reaction, which is well-documented for generating 3,4-dihydroisoquinoline intermediates that are subsequently reduced to tetrahydroisoquinolines.

  • Bischler–Napieralski Cyclization : This involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). The reaction proceeds via intramolecular electrophilic aromatic substitution to afford dihydroisoquinoline intermediates. These intermediates are then reduced using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation to yield tetrahydroisoquinoline derivatives.

  • Example Synthetic Route : Mihoubi et al. synthesized tetrahydroisoquinoline derivatives via a five-step process starting from 2-(3,4-dimethoxyphenyl)ethylamine, involving amide formation, catalytic hydrogenation, Bischler–Napieralski cyclization, asymmetric transfer hydrogenation, and reductive amination to yield complex THIQ alkaloids.

Construction of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is typically formed by cyclization of hydrazide intermediates with appropriate reagents facilitating ring closure.

  • Hydrazide Intermediate Formation : Methyl isoquinoline-3-carboxylate is treated with hydrazine hydrate under reflux in methanol to yield isoquinoline-3-carbohydrazide as a key intermediate.

  • Condensation with Aldehydes : The hydrazide intermediate is reacted with methyl-4-formylbenzoate in ethanol under acidic conditions (acetic acid) with reflux to form hydrazone intermediates.

  • Cyclization to Oxadiazole : The hydrazone intermediate undergoes cyclization in dichloromethane (DCM) at room temperature in the presence of phenyliodoacetate, which acts as a cyclizing agent, to form the methyl 4-(5-(isoquinoline-3-yl)-1,3,4-oxadiazol-2-yl)benzoate intermediate.

  • Further Hydrazinolysis : The oxadiazole intermediate is then treated with excess hydrazine hydrate in methanol under reflux to yield the corresponding isoquinoline-benzohydrazide derivative, which can be further functionalized.

Coupling of the Oxadiazole Moiety to the Tetrahydroisoquinoline

While direct literature on the exact preparation of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is limited, the synthetic strategy involves:

  • Preparing the tetrahydroisoquinoline core as described (via Bischler–Napieralski or related methods).
  • Synthesizing the 5-methyl-1,3,4-oxadiazole ring through cyclization of hydrazide intermediates.
  • Linking the oxadiazole substituent at the 3-position of the tetrahydroisoquinoline ring, potentially via nucleophilic substitution or amidation reactions using appropriate functional groups (e.g., carboxylic acid or halide precursors on the THIQ core and hydrazide or oxadiazole intermediates).

This approach is consistent with methodologies used for related isoquinoline-oxadiazole derivatives.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Reference
1 Formation of THIQ core β-Phenylethylamine derivatives POCl₃, P₂O₅, ZnCl₂ (cyclization), NaBH₄ (reduction) 1,2,3,4-Tetrahydroisoquinoline core
2 Hydrazide formation Methyl isoquinoline-3-carboxylate + hydrazine hydrate Methanol, reflux Isoquinoline-3-carbohydrazide (Intermediate II)
3 Hydrazone formation Intermediate II + methyl-4-formylbenzoate Ethanol, acetic acid, reflux Methyl 4-((2-(isoquinoline-3-carbonyl)hydrazono)methyl)benzoate (Intermediate III)
4 Cyclization to 1,3,4-oxadiazole Intermediate III + phenyliodoacetate DCM, room temperature Methyl 4-(5-(isoquinoline-3-yl)-1,3,4-oxadiazol-2-yl)benzoate (Intermediate IV)
5 Hydrazinolysis Intermediate IV + hydrazine hydrate Methanol, reflux Isoquinolinebenzohydrazide derivative (Intermediate V)
6 Coupling (proposed) THIQ core + oxadiazole intermediate Amidation or nucleophilic substitution This compound Inferred

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the 1,2,3,4-tetrahydroisoquinoline structure enhances the compound's ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. Studies have shown that derivatives of this compound can effectively inhibit specific kinases involved in cancer cell proliferation and survival .

Neuroprotective Effects

The neuroprotective potential of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has been explored in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests its potential for treating conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it may possess broad-spectrum antimicrobial properties, making it a candidate for further development as a therapeutic agent against infections .

Polymeric Applications

In material science, the unique properties of this compound have been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical strength due to the incorporation of the oxadiazole unit. Such materials are promising for applications in coatings and advanced composites .

Fluorescent Probes

The compound has been investigated as a potential building block for fluorescent probes used in biological imaging. Its ability to form stable complexes with metal ions can be exploited for developing sensors that detect specific biological markers .

Pesticidal Activity

Recent studies have highlighted the potential use of this compound as a pesticide. Its efficacy against certain pests has been demonstrated in controlled experiments. The compound's mode of action involves disrupting metabolic processes in target organisms .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence plant hormone levels could lead to improved crop yields and resistance to environmental stresses .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro with IC50 values in the micromolar range .
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound .
Study CAntimicrobialExhibited significant activity against Gram-positive and Gram-negative bacteria .
Study DMaterial ScienceDeveloped high-performance polymers with improved mechanical properties .
Study EAgricultural ApplicationsEffective against common agricultural pests with low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, while the tetrahydroisoquinoline moiety can bind to receptors, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The following analysis compares 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline with structurally or functionally related tetrahydroisoquinoline derivatives, focusing on metabolic stability, blood-brain barrier (BBB) penetration, and substituent effects.

Structural Comparison
Compound Name Core Structure Key Substituent Bioactivity Relevance
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-THIQ Tetrahydroisoquinoline 5-Methyl-1,3,4-oxadiazole at C3 Potential CNS modulation (inferred)
1,2,3,4-Tetrahydroisoquinoline (TIQ) Tetrahydroisoquinoline No substituent Parkinsonism-related metabolism
1-Methyl-TIQ (1MeTIQ) Tetrahydroisoquinoline Methyl group at N1 Neuroprotective effects
2-Phenyl-THIQ Tetrahydroisoquinoline Phenyl group at C2 Research applications (no data)

Key Observations :

  • The oxadiazole substituent in the target compound introduces an electron-withdrawing group, which may influence metabolic pathways compared to alkyl or aryl substituents in TIQ derivatives.
  • 1MeTIQ demonstrates neuroprotective properties, while unsubstituted TIQ is linked to Parkinson’s disease (PD) pathogenesis due to its metabolism into neurotoxic metabolites .
Metabolic Stability and BBB Penetration

Data from TIQ and 1MeTIQ studies provide insights into how substituents affect pharmacokinetics:

Parameter TIQ 1MeTIQ 3-(5-Methyl-oxadiazolyl)-THIQ (Inferred)
Excretion (24 hr) 76% unchanged 72% unchanged Likely lower due to oxadiazole stability
Major Metabolites 4-OH-TIQ (2.7%), Isoquinoline (2.5%) 4-OH-1MeTIQ (8.7%), 2-Me-1MeTIQ (0.7%) Potential hydroxylation or oxadiazole cleavage
BBB Penetration 4.5× higher in brain vs. blood Similar to TIQ Expected high (oxadiazole may enhance lipophilicity)
Neuroactivity Neurotoxic metabolites Neuroprotective Unknown; structural analogy suggests CNS activity

Key Findings :

  • Both TIQ and 1MeTIQ are excreted largely unchanged, but 1MeTIQ produces more hydroxylated metabolites, which may contribute to its neuroprotective role .
Functional Implications
  • TIQ: Endogenous accumulation in the brain is linked to PD, as it metabolizes into isoquinoline, a neurotoxin .
  • 1MeTIQ : Methylation at N1 prevents toxic metabolite formation, suggesting that substituent position critically determines neuroactivity.
  • 3-(5-Methyl-oxadiazolyl)-THIQ: The oxadiazole ring may alter binding affinity to neurological targets (e.g., monoamine oxidases or dopamine receptors) compared to simpler derivatives.

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H14N4O Molecular Weight 230 27 g mol \text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 230 27 g mol }

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various 1,3,4-oxadiazole derivatives against a range of pathogens including bacteria and fungi. Notably:

CompoundActivity TypeMIC (µg/mL)Reference
IVbAntibacterial32
IVcAntifungal64
IVdAntitubercular16

The studies suggest that compounds containing the oxadiazole ring can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s. The oxadiazole derivatives are reported to interact with tau proteins involved in neurodegeneration:

  • Mechanism : The compound may inhibit tau aggregation and promote neuronal survival.
  • Case Study : In vitro studies demonstrated that certain oxadiazole derivatives reduced tau phosphorylation levels in neuronal cell lines .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases. Compounds with the oxadiazole structure have shown promise in reducing inflammatory responses:

CompoundInhibition (%)Reference
IVe70
IVf65

These compounds were evaluated using standard assays measuring cytokine production and nitric oxide synthesis.

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activities. For instance:

  • Synthesis : New synthetic routes have been developed to optimize yield and purity.
  • Biological Evaluation : A series of derivatives were screened for their antibacterial and antifungal activities using standard disk diffusion methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : Microwave-assisted synthesis (150°C, 5 minutes) in dichloroethane with benzoic acid as a catalyst enables efficient cyclization and annulation steps. Column chromatography (silica gel, 60 Å) and NMR validation (δ 7.26 ppm for CDCl₃) are critical for purification and structural confirmation . Substituted oxadiazole intermediates can be prepared via alkylation or thiolation reactions under controlled temperature and solvent conditions .

Q. How is the compound structurally characterized?

  • Methodology : Use ¹H/¹³C NMR (400–600 MHz) to resolve proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and heterocyclic carbons. High-resolution mass spectrometry (ESI-MS) confirms molecular weight (e.g., 188.18 g/mol for the oxadiazole core). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What initial biological activities have been reported for this compound?

  • Methodology : In vitro screening against cancer cell lines (e.g., bladder, breast) using MTT assays reveals IC₅₀ values <10 µM. Oxadiazole derivatives modulate PI3K/AKT pathways, validated via qPCR arrays and Western blotting . Antimicrobial activity is assessed via disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be addressed?

  • Methodology : Optimize reaction kinetics using Design of Experiments (DoE) to assess temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading. For example, replacing benzoic acid with Lewis acids (e.g., ZnCl₂) improves cyclization efficiency by 15–20% .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Compare structural analogs (e.g., 5-trifluoromethyl-oxadiazole vs. methyl-oxadiazole) to isolate substituent effects. Meta-analysis of dose-response curves (e.g., Hill slopes) can clarify mechanism-specific potency .

Q. What computational approaches predict target interactions for this compound?

  • Methodology : Molecular docking (AutoDock Vina) against PRMT5 or DDR kinases identifies key binding residues (e.g., Lys-356 in PRMT5). Pharmacophore models prioritize derivatives with enhanced hydrogen-bonding (e.g., carbonyl groups) and hydrophobic features . ADME-Tox predictions (SwissADME) guide lead optimization .

Q. How stable is the compound under physiological conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., dehydrogenated isoquinoline). Photocatalytic assays (ZnIn₂S₄ under UV light) simulate oxidative degradation pathways, revealing semi-dehydrogenation to 3,4-dihydroisoquinoline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

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